molecular formula C14H16O2Si B100979 Dibenzylsilanediol CAS No. 18407-28-8

Dibenzylsilanediol

Cat. No. B100979
CAS RN: 18407-28-8
M. Wt: 244.36 g/mol
InChI Key: IYFJDHOBSYWLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzylsilanediol is a chemical compound that is widely used in scientific research. It is a silane derivative that contains two benzyl groups attached to a silicon atom. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and materials science.

Scientific Research Applications

Dibenzylsilanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the development of new materials, such as polymers and ceramics. In addition, dibenzylsilanediol is used in biochemistry research as a tool for studying the interactions between proteins and other biomolecules.

Mechanism Of Action

The mechanism of action of dibenzylsilanediol is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these biomolecules, which can be studied using various techniques, such as X-ray crystallography and NMR spectroscopy.

Biochemical And Physiological Effects

Dibenzylsilanediol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. In addition, dibenzylsilanediol has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Dibenzylsilanediol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it safe to handle in the lab. However, there are also some limitations to using dibenzylsilanediol in lab experiments. For example, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on dibenzylsilanediol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its interactions with various biomolecules, which can lead to the development of new drugs and therapies. In addition, there is a need for more research on the toxicity and safety of dibenzylsilanediol, particularly in vivo studies. Overall, dibenzylsilanediol is a promising compound that has many potential applications in various fields of science.

Synthesis Methods

Dibenzylsilanediol can be synthesized using various methods, including the reaction of benzyl alcohol with chlorosilanes or the reaction of benzyl chloride with silanols. The most common method of synthesis involves the reaction of benzyl chloride with sodium silanolate in the presence of a catalyst. The resulting compound is then purified using various techniques, such as distillation or chromatography.

properties

CAS RN

18407-28-8

Product Name

Dibenzylsilanediol

Molecular Formula

C14H16O2Si

Molecular Weight

244.36 g/mol

IUPAC Name

dibenzyl(dihydroxy)silane

InChI

InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

IYFJDHOBSYWLAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O

Origin of Product

United States

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